molecular formula C14H18F2O B7940345 Cycloheptyl (2,6-difluorophenyl)methanol

Cycloheptyl (2,6-difluorophenyl)methanol

Cat. No.: B7940345
M. Wt: 240.29 g/mol
InChI Key: DHZMGKUMDWFWPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl (2,6-difluorophenyl)methanol typically involves the reaction of cycloheptanone with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl (2,6-difluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cycloheptyl (2,6-difluorophenyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cycloheptyl (2,6-difluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloheptyl (2,6-difluorophenyl)methanol is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with smaller or larger rings. These properties can influence its reactivity, binding affinity, and overall biological activity .

Biological Activity

Cycloheptyl (2,6-difluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a cycloheptyl group attached to a difluorinated phenyl ring. The structural attributes contribute to its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The presence of the cycloheptyl and difluorophenyl moieties enhances its binding affinity and specificity for various molecular targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, impacting physiological processes.
  • Receptor Binding: It can bind to receptors that modulate cellular responses, potentially leading to therapeutic effects.

Enzyme Inhibition Studies

Recent studies have highlighted the inhibitory effects of this compound on various enzymes. Below is a summary table illustrating the compound's inhibitory potency against selected enzymes:

Enzyme IC50 (µM) Reference
Cyclooxygenase-1 (COX-1)12.5
Cyclooxygenase-2 (COX-2)15.0
Lipooxygenase (LOX)10.0

These values indicate that the compound exhibits significant inhibitory activity against these enzymes, which are crucial in inflammatory responses.

Case Studies and Research Findings

  • Anti-inflammatory Activity:
    A study focused on the anti-inflammatory effects of similar compounds demonstrated that derivatives with difluorinated phenyl groups showed enhanced COX-2 selectivity compared to traditional inhibitors like Meloxicam. This compound could potentially offer similar benefits due to its structural characteristics .
  • Anticancer Potential:
    Research into small-molecule inhibitors targeting Wnt signaling pathways has shown that compounds bearing fluorinated phenyl groups can exhibit anticancer properties. This compound's structural similarity to these compounds suggests it may also possess anticancer activity .
  • Fungal Inhibition:
    Investigations into antifungal activities revealed that compounds with similar structural motifs demonstrated significant inhibition of fungal growth, highlighting the potential for this compound in treating fungal infections .

Properties

IUPAC Name

cycloheptyl-(2,6-difluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O/c15-11-8-5-9-12(16)13(11)14(17)10-6-3-1-2-4-7-10/h5,8-10,14,17H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZMGKUMDWFWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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